2-({4-allyl-5-[(3-chloro-2-methylanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide
CAS No.: 538337-21-2
Cat. No.: VC20184854
Molecular Formula: C22H24ClN5OS
Molecular Weight: 442.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 538337-21-2 |
|---|---|
| Molecular Formula | C22H24ClN5OS |
| Molecular Weight | 442.0 g/mol |
| IUPAC Name | 2-[[5-[(3-chloro-2-methylanilino)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C22H24ClN5OS/c1-4-11-28-20(13-24-19-10-6-9-18(23)16(19)3)26-27-22(28)30-14-21(29)25-17-8-5-7-15(2)12-17/h4-10,12,24H,1,11,13-14H2,2-3H3,(H,25,29) |
| Standard InChI Key | VFTLFNZLMUSGEM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2CC=C)CNC3=C(C(=CC=C3)Cl)C |
Introduction
2-({4-allyl-5-[(3-chloro-2-methylanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide is a synthetic organic compound belonging to the class of triazole derivatives. Its complex structure includes an allyl group, a triazole ring, and an acetamido group, contributing to its diverse chemical properties and potential biological activities. The molecular formula of this compound is not explicitly provided in the available literature, but it is known to have a molecular weight of approximately 442.0 g/mol.
Synthesis Pathway Overview
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Formation of the Triazole Ring: This involves cyclization reactions to create the triazole core.
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Introduction of Allyl and Aniline Groups: Allylation and aniline substitution are performed to add the necessary functional groups.
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Acetylation: The final step involves converting the amine into an acetamide group.
Biological Activity and Potential Applications
Research indicates that compounds with similar structures often exhibit varying degrees of biological activity based on their functional groups and molecular configurations. This suggests that 2-({4-allyl-5-[(3-chloro-2-methylanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide may have significant potential in therapeutic applications targeting antimicrobial and anticancer pathways.
Biological Activity Overview
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Antimicrobial Activity: Potential due to the triazole ring's ability to inhibit microbial enzymes.
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Anticancer Activity: Possible through interaction with cellular proteins and disruption of cellular processes.
Comparison with Similar Compounds
Several compounds share structural similarities with 2-({4-allyl-5-[(3-chloro-2-methylanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide, including variations in the alkyl group and aniline derivatives. For example:
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N-(3-acetamidophenyl)-2-{[4-methyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: Contains methyl and toluidine groups.
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N-(3-acetamidophenyl)-2-{[4-ethyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: Substituted with ethyl instead of allyl.
Comparison Table
| Compound Name | Key Features |
|---|---|
| N-(3-acetamidophenyl)-2-{[4-methyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | Methyl and toluidine groups |
| N-(3-acetamidophenyl)-2-{[4-ethyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | Ethyl instead of allyl |
| 2-{[4-methyl-5-(3-chloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl-N-(3-methylphenyl)acetamide | Different aniline derivative |
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